(3-Chloro-2-hydroxypropyl) octadec-9-enoate

Description

BenchChem offers high-quality (3-Chloro-2-hydroxypropyl) octadec-9-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-2-hydroxypropyl) octadec-9-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

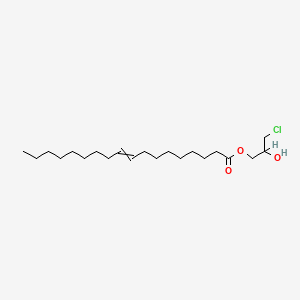

(3-chloro-2-hydroxypropyl) octadec-9-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUYTVRTHVOZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(3-Chloro-2-hydroxypropyl) octadec-9-enoate chemical structure and properties

Evaluation of Chemical Properties, Formation Mechanisms, and Toxicological Significance

Executive Summary

(3-Chloro-2-hydroxypropyl) octadec-9-enoate, commonly referred to as 3-MCPD monooleate , is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD). It belongs to a class of process-induced contaminants known as 3-MCPD esters , which form primarily during the high-temperature refining (deodorization) of vegetable oils, particularly palm oil.[1][2]

While the esterified form itself possesses distinct physicochemical properties, its primary significance in drug development and food safety lies in its metabolic fate: the release of free 3-MCPD, a known nephrotoxin and suspected carcinogen (Group 2B), upon hydrolysis in vivo. This guide details the structural parameters, formation kinetics, and validated analytical workflows required for the detection and quantification of this analyte.[3]

Chemical Identity & Structural Analysis[4][5]

The molecule consists of a glycerol backbone where the sn-1 position is substituted with a chlorine atom, the sn-2 position retains a hydroxyl group, and the sn-3 position is esterified with oleic acid (C18:1).

Table 1: Physicochemical Profile

| Parameter | Data | Notes |

| IUPAC Name | (3-Chloro-2-hydroxypropyl) octadec-9-enoate | Often cited as 3-MCPD-1-monooleate |

| CAS Registry | 10311-82-7 | Specific isomer; generic mix often 104963-12-6 |

| Molecular Formula | C₂₁H₃₉ClO₃ | |

| Molecular Weight | 374.99 g/mol | |

| Physical State | Viscous Oil / Waxy Solid | Dependent on purity and temperature |

| Solubility | Hexane, Toluene, Diethyl Ether | Highly lipophilic; insoluble in water |

| Chirality | Yes (C2 of propyl group) | Naturally occurs as a racemic mixture in processed oils |

Structural Considerations for Analysis

The presence of the secondary hydroxyl group at the C2 position is chemically significant. It allows for:

-

Acyl migration: The oleic acid moiety can migrate between the sn-3 and sn-2 positions, complicating direct quantification of specific isomers.

-

Derivatization target: In GC-MS analysis, this hydroxyl (along with the free hydroxyl formed after hydrolysis) is the target for phenylboronic acid (PBA) derivatization.

Mechanism of Formation

The formation of 3-MCPD monooleate is not biological but thermal-chemical . It occurs when triacylglycerols (TAGs) or diacylglycerols (DAGs) are exposed to temperatures >200°C in the presence of organochlorines or inorganic chloride ions (Cl⁻).

Key Reaction Pathway: The reaction proceeds via a cyclic acyloxonium ion intermediate.[4] This mechanism explains why 3-MCPD esters are prevalent in refined oils but absent in crude oils.

-

Precursors: DAGs/TAGs + Chloride source (e.g., HCl, salts).

-

Activation: High heat causes the formation of a cyclic acyloxonium ion at the glycerol backbone.

-

Nucleophilic Attack: Chloride ions attack the ring, opening it to form chloropropanediol diesters and monoesters.

Figure 1: Thermal formation pathway of 3-MCPD esters via acyloxonium intermediate and subsequent biological hydrolysis.

Analytical Methodology: Validated Protocol

Quantifying (3-Chloro-2-hydroxypropyl) octadec-9-enoate directly is challenging due to the vast number of fatty acid combinations. Therefore, the industry standard (AOCS Cd 29c-13) utilizes an indirect method involving transesterification to release the free 3-MCPD core, followed by derivatization.

Protocol: AOCS Cd 29c-13 (Differential Method)

Principle: This method distinguishes between glycidyl esters (GE) and 3-MCPD esters.[1] It relies on the fact that under acidic conditions, glycidol converts to 3-MCPD, whereas under alkaline conditions, it does not (without further manipulation).

Step-by-Step Workflow:

-

Internal Standardization:

-

Add deuterated internal standard (3-MCPD-d5-dipalmitate ) to the oil sample. This corrects for losses during the harsh hydrolysis steps.

-

-

Alkaline Transesterification (Cleavage):

-

Incubate sample with sodium methoxide (NaOMe) in methanol at low temperature (-22°C) or room temperature depending on the specific variation.

-

Chemical Logic: This cleaves the oleic acid ester bond, releasing free 3-MCPD and methyl oleate.

-

-

Acidification & Salt Removal:

-

Stop reaction with acidic brine solution.[5]

-

Remove fatty acid methyl esters (FAMEs) via organic solvent extraction (e.g., heptane). The free 3-MCPD remains in the aqueous phase.

-

-

Derivatization:

-

React the aqueous phase with Phenylboronic Acid (PBA) .

-

Why? Free 3-MCPD is too polar for GC. PBA forms a cyclic boronate derivative (non-polar, volatile) suitable for gas chromatography.

-

-

GC-MS Analysis:

-

Inject into GC-MS (SIM mode).

-

Monitor ions: m/z 147 (Target), m/z 196 (Qualifier) for 3-MCPD-PBA; m/z 150 for d5-IS.

-

Figure 2: Indirect analytical workflow based on AOCS Cd 29c-13 for 3-MCPD ester quantification.

Toxicological Profile & Metabolic Fate[10]

For drug development professionals assessing safety, the toxicity of the ester is dictated by its bioavailability and hydrolysis rate .

-

Absorption: 3-MCPD monooleate is highly lipophilic and is absorbed efficiently in the intestinal tract via micellar transport, similar to dietary fats.

-

Metabolism: Upon absorption, intestinal lipases (pancreatic lipase) hydrolyze the ester bond.

-

Reaction: 3-MCPD monooleate + H₂O

Free 3-MCPD + Oleic Acid.

-

-

Toxicity Driver: The free 3-MCPD is the toxic agent.[6]

Scientific Note: Studies indicate that the hydrolysis of monoesters (like the monooleate) is nearly 100% efficient in vivo, making them toxicologically equivalent to free 3-MCPD on a molar basis [1].

References

-

Abraham, K., et al. (2013). Bioavailability of 3-monochloropropane-1,2-diol (3-MCPD) from its fatty acid esters in rats. Archives of Toxicology. Link

-

AOCS. (2013). Official Method Cd 29c-13: Fatty Acid Esters of 2-Chloropropane-1,3-diol, 3-Chloropropane-1,2-diol (MCPD Esters) and Glycidol in Edible Oils and Fats.[1] American Oil Chemists' Society. Link

-

EFSA Panel on Contaminants in the Food Chain. (2018). Update of the risk assessment on 3-monochloropropane-1,2-diol and its esters.[7][8][6] EFSA Journal. Link

-

Zelinkova, Z., et al. (2006). Occurrence of 3-chloropropane-1,2-diol fatty acid esters in various food products.[1][2][9][7][4][8][6][10] Food Additives & Contaminants.[2][3][9][7][11][12] Link

-

IARC. (2013).[11] 3-Monochloropropane-1,2-diol.[1][2][9][7][8][6][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 101. Link

Sources

- 1. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 3. food.gov.uk [food.gov.uk]

- 4. mdpi.com [mdpi.com]

- 5. chronect.trajanscimed.com [chronect.trajanscimed.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: significance in the formation of 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid-verband.de [ovid-verband.de]

- 12. library.aocs.org [library.aocs.org]

Physicochemical characteristics of 3-MCPD monoesters and diesters

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-MCPD Monoesters and Diesters

Authored by: Gemini, Senior Application Scientist

Abstract

3-monochloropropane-1,2-diol (3-MCPD) esters are fat-soluble chemical contaminants formed during the high-temperature processing of edible oils and fat-containing foods. Their presence is a significant food safety concern due to their potential hydrolysis in the gastrointestinal tract, releasing free 3-MCPD, a compound classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] This technical guide provides a comprehensive exploration of the core physicochemical characteristics of 3-MCPD monoesters and diesters. We will delve into their chemical structure, solubility, polarity, thermal stability, and hydrolysis kinetics. A central theme of this guide is to demonstrate how these fundamental properties dictate the mechanisms of their formation, their fate during food processing, and the strategic choices underpinning the analytical methodologies for their detection and quantification. This document is intended for researchers, food scientists, and quality assurance professionals working to understand and mitigate these process contaminants.

Introduction: The Nature of 3-MCPD Esters

First identified in the late 1970s in acid-hydrolyzed vegetable protein, 3-MCPD and its related compounds have become a focal point of food safety research.[3][4] While free 3-MCPD was the initial concern, the discovery of its fatty acid esters in refined edible oils in 2006 revealed a far more prevalent source of dietary exposure.[5] These esters are not present in crude or virgin oils but are formed during essential refining steps, particularly deodorization, which involves processing at high temperatures (>200°C).[6][7]

The core toxicological issue is the bioavailability of free 3-MCPD following the ingestion of its esterified forms.[1][6] It is widely assumed that lipases in the digestive system efficiently hydrolyze the esters, releasing 3-MCPD.[8][9] Therefore, understanding the physicochemical nature of both mono- and diesters is paramount for accurate risk assessment and the development of effective mitigation strategies.

Chemical Structure and Classification

3-MCPD esters are structurally analogous to natural acylglycerols, where one or two hydroxyl groups of the glycerol backbone are esterified with fatty acids, and a remaining hydroxyl group is substituted by a chlorine atom.[5]

-

3-MCPD Monoesters: A single fatty acid is attached to the glycerol backbone at either the sn-1 or sn-2 position.

-

3-MCPD Diesters: Two fatty acids are esterified to the glycerol backbone.

The specific fatty acids involved reflect the composition of the parent oil, leading to a vast and complex mixture of different ester species in any given food matrix. Most 3-MCPD esters in refined oils exist in the diester form.[8] For instance, a study on bakery fat and biscuits found that monoesters accounted for only 9.4% to 15.7% of the total bound 3-MCPD.[10]

Core Physicochemical Properties

Solubility and Polarity

As fatty acid esters, both mono- and diesters of 3-MCPD are lipophilic (fat-soluble) and generally non-polar. This characteristic governs their partitioning behavior, causing them to accumulate in the fat phase of food products.[11]

A critical distinction lies in their relative polarity:

-

Diesters: With two fatty acid chains and no free hydroxyl group on the glycerol backbone, diesters are highly non-polar. Their polarity is similar to that of triacylglycerols (TAGs).[7]

-

Monoesters: The presence of a free hydroxyl group makes monoesters significantly more polar than diesters.

This polarity difference is the fundamental principle exploited in analytical separation techniques. For example, solid-phase extraction (SPE) using a polar stationary phase like silica can effectively separate the less polar diester fraction from the more retained monoester fraction.[8] Furthermore, complete analytical recovery of esters from food matrices requires solvents more polar than simple alkanes to ensure the efficient extraction of the monoester fraction.[12]

Thermal Stability and Degradation

While high temperature is a prerequisite for the formation of 3-MCPD esters, it also contributes to their degradation. This dual role is critical in understanding their net accumulation during food processing like oil deodorization or frying. Studies on pure 3-MCPD diesters heated between 180-260°C showed significant degradation (30% to 70% after 24 hours), with the rate increasing with temperature.[13][14]

The primary degradation pathways include:

-

Isomerisation: A rapid conversion between different positional isomers.[13]

-

Dechlorination: The removal of the chlorine atom, which appears to be a preferred pathway over deacylation in its initial stages.[13][14]

-

Deacylation: The cleavage of fatty acid chains.

The thermal stability of monoesters is also a key consideration. Research has shown that 3-MCPD monoesters degrade more rapidly at 240°C compared to 120°C, and this decomposition can be influenced by the presence of metal ions like Fe³⁺.[15]

| Temperature (°C) | Compound | Duration (h) | Degradation (%) | Key Products | Source |

| 180-260 | 3-MCPD Dipalmitate & Dilaurate | 24 | 30 - 70 | Isomers, Acylglycerols | [13][14] |

| 240 | 3-MCPD 1-Stearate | - | Significant | Glycidyl Ester, Monostearoyl Glycerol | [15] |

| 120 | 3-MCPD 1-Stearate | - | Less than at 240°C | Glycidyl Ester, Monostearoyl Glycerol | [15] |

Hydrolysis

The susceptibility of the ester linkage to cleavage is arguably the most important chemical characteristic of these compounds.

-

Chemical Hydrolysis: This is the cornerstone of the most common analytical methods. Under acidic (transesterification) or alkaline (saponification) conditions, the ester bonds are broken, releasing free 3-MCPD for subsequent analysis.[16] The choice of conditions is critical; for instance, using sodium chloride for salting-out after alkaline hydrolysis can artificially generate more 3-MCPD from glycidol, a related contaminant.[9][16]

-

Enzymatic Hydrolysis: In the human body, it is presumed that pancreatic lipases hydrolyze 3-MCPD esters, releasing free 3-MCPD and fatty acids.[8][9] This bio-accessibility is the reason why the tolerable daily intake (TDI) is based on free 3-MCPD, assuming 100% conversion from the ester forms.[17][18]

Mechanism of Formation

The formation of 3-MCPD esters is a complex process that is not yet fully elucidated, but it is fundamentally a reaction between a lipid source and a chlorine source at high temperatures under low-moisture conditions.[7]

Key Precursors:

-

Lipid Source: Acylglycerols, particularly diacylglycerols (DAGs) and monoacylglycerols (MAGs), are considered potent precursors.[15] Triacylglycerols (TAGs) can also act as precursors.[19] Palm oil's naturally high DAG content is one reason it often contains higher levels of these contaminants.[11]

-

Chlorine Source: The presence of chloride ions is essential. These can originate from the raw materials (e.g., from soil or water) or processing aids. Both organic and inorganic chlorine compounds can facilitate the reaction.[15]

-

Conditions: The reaction is driven by high temperatures, typically those encountered during the deodorization step of oil refining (200-270°C).[6][17]

The proposed mechanism involves a nucleophilic substitution reaction where a chloride anion attacks the glycerol backbone of an acylglycerol.[15]

The Physicochemical Basis of Analytical Methods

The choice of analytical strategy is dictated entirely by the physicochemical properties of 3-MCPD esters: their lipophilic nature, the complexity of the ester mixture, their low concentrations, and the need to measure a "total" value for risk assessment. Two main approaches exist: indirect and direct analysis.[8]

Indirect Analysis: The Industry Standard

Indirect methods are the most common due to their sensitivity and the lack of need for a vast library of individual ester standards.[8] They measure the total amount of 3-MCPD released after chemical hydrolysis.

Causality Behind the Workflow:

-

Ester Cleavage (Transesterification): The core of the method. The sample is treated with an acidic or alkaline catalyst to break the ester bonds. This step converts the complex mixture of non-volatile esters into a single, analyzable molecule: free 3-MCPD.

-

Cleanup & Extraction: The reaction mixture contains the newly freed, polar 3-MCPD and a large excess of non-polar fatty acid methyl esters (FAMEs). A liquid-liquid extraction, often aided by "salting out," is used to selectively move the polar 3-MCPD into an aqueous or polar solvent phase, separating it from the interfering fatty matrix.[16]

-

Derivatization: Free 3-MCPD is a polar, non-volatile molecule, making it unsuitable for Gas Chromatography (GC).[20][21] It is therefore derivatized, most commonly with phenylboronic acid (PBA), to create a more volatile, less polar cyclic ester that can easily pass through a GC column.[16]

-

Quantification (GC-MS): The derivatized 3-MCPD is then separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS), with isotopically labeled internal standards (e.g., 3-MCPD-d5) used for accurate quantification.[8][16]

Direct Analysis: A Complementary Approach

Direct methods aim to identify and quantify individual ester species without hydrolysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).[20]

Causality Behind the Workflow:

-

Extraction: The sample is extracted with organic solvents. As noted, solvent polarity must be sufficient to recover both mono- and diesters.[12]

-

Fractionation (Optional): Techniques like Solid-Phase Extraction (SPE) on silica can be used to separate the sample into monoester and diester fractions based on their polarity difference.[8] This simplifies the subsequent chromatographic analysis.

-

Analysis (LC-MS): The extract is analyzed by LC-MS. This approach avoids the harsh chemical steps of indirect methods but faces significant challenges: the sheer number of possible ester compounds and the limited commercial availability of the required analytical standards for each one.

Experimental Protocol: Standard Indirect Method (AOCS Cd 29a-13 Principle)

This protocol outlines the key steps based on the principles of widely accepted indirect methods for determining total 3-MCPD from esters.

Objective: To quantify the total 3-MCPD content released from its esterified forms in an edible oil sample.

Methodology:

-

Internal Standard Spiking: Weigh approximately 100 mg of the oil sample into a screw-cap test tube. Add a known amount of isotopically labeled internal standard (e.g., rac 1,2-bis-palmitoyl-3-chloropropanediol-d5).

-

Acidic Transesterification: Add a solution of sulfuric acid in methanol. Seal the tube tightly and heat at 40°C for 16 hours (overnight). Causality: This slow, acidic catalysis cleaves the ester bonds, releasing free 3-MCPD and converting fatty acids to FAMEs.

-

Neutralization and Extraction: Cool the sample. Add a saturated solution of sodium chloride and hexane. Vortex vigorously. Centrifuge to separate the layers. Causality: The hexane extracts the non-polar FAMEs, while the polar 3-MCPD remains in the aqueous/methanolic layer. The salt increases the polarity of the aqueous phase to improve extraction efficiency.

-

Derivatization: Transfer an aliquot of the lower aqueous/methanolic layer to a new vial. Add phenylboronic acid (PBA) solution in an appropriate solvent (e.g., diethyl ether/acetone). Allow reacting at room temperature. Causality: PBA reacts with the diol group of 3-MCPD to form a stable, volatile cyclic phenylboronate ester, which is necessary for GC analysis.

-

Final Extraction: Add hexane and a small amount of water. Vortex and centrifuge. Transfer the upper hexane layer containing the derivatized analyte to a GC vial.

-

GC-MS Analysis: Inject an aliquot of the final extract into the GC-MS system. The analysis is performed in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the native 3-MCPD derivative and its labeled internal standard.[8] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

The physicochemical characteristics of 3-MCPD monoesters and diesters are central to their identity as process contaminants. Their lipophilic nature ensures their presence in fats and oils, while their formation is a direct consequence of high-temperature reactions between lipid and chlorine precursors. The key difference in polarity between mono- and diesters influences their behavior and separation. Critically, the lability of their ester bonds under both chemical and enzymatic hydrolysis is the defining feature for both their toxicological relevance and the design of robust analytical methods. A thorough understanding of these fundamental properties is essential for the food industry and regulatory bodies to continue developing effective strategies to monitor and minimize consumer exposure to these compounds.

References

- GL Sciences. (n.d.). Analysis of 3-MCPD Esters in Edible Oils Using Large Volume Injection Coupled to Comprehensive Gas Chromatography.

-

Li, C., et al. (2016). Formation of 3-MCPD Fatty Acid Esters from Monostearoyl Glycerol and the Thermal Stability of 3-MCPD Monoesters. Journal of Agricultural and Food Chemistry, 64(45), 8918–8926. Available from: [Link]

- Food Standards Agency. (2015). Investigation of the formation of 3-MCPD from mono and di-esters of its fatty acids.

- FEDIOL. (2019). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination.

- MPOB. (n.d.). Possible Factors that cause the Formation of 3-monochloropropane-1, 2-diol (3-mcPD) esters.

-

Ermacora, A., & Hrncirik, K. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 150, 243-248. Available from: [Link]

- EUFIC. (2015). 2- and 3-MCPD and Their Esters in Vegetable Oils.

-

ResearchGate. (2021). Analytical Methods for the Determination of 3-MCPD Esters in Oils/Fats. Available from: [Link]

-

Joint Research Centre. (2013). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in food. Retrieved from [Link]

- Agilent Technologies. (2013). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats.

- OVID. (n.d.). Toolbox for the Mitigation of 3-MCPD Esters and Glycidyl Esters in Food.

- Mérieux NutriSciences. (n.d.). 2-MCPD, 3-MCPD and Glycidyl fatty acid Esters.

-

Wong, Y. H., et al. (2021). A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes. Food Science & Nutrition, 9(7), 3965-3984. Available from: [Link]

-

Zulkurnain, M., et al. (2020). Review on palm oil contaminants related to 3-monochloropropane-1,2-diol (3- MCPD) and glycidyl esters. Food Research, 4(Suppl. 4), 1-11. Available from: [Link]

-

ResearchGate. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Available from: [Link]

- AOCS. (2012). Review on 3-MCPD and Glycidyl Esters in Vegetable Oils and Fats.

-

Macmahon, S., et al. (2013). Occurrence of 3-MCPD and glycidyl esters in edible oils in the United States. Food Additives & Contaminants: Part A, 30(12), 2083-2094. Available from: [Link]

-

Ganesan, K., & Xu, B. (2019). CHAPTER 7: 3-MCPD and Glycidyl Esters in Palm Oil. In Palm Oil. Royal Society of Chemistry. Available from: [Link]

-

Lim, H. S., et al. (2023). Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore. Foods, 12(23), 4339. Available from: [Link]

- EFSA. (2018). Revised safe intake for 3-MCPD in vegetable oils and food.

-

Wu, P. Y., et al. (2019). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. Scientific Reports, 9(1), 1-9. Available from: [Link]

-

Joint Research Centre. (n.d.). Determination of the MCPD fatty acid esters and glycidyl fatty acid esters in food. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-MCPD. Retrieved from [Link]

- Centre for Food Safety, Hong Kong. (2012). Fatty Acid Esters of 3-MCPD in Food.

- Agilent Technologies. (2021). Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD.

-

ResearchGate. (n.d.). Structure of fatty acid monoesters and diesters of 3-MCPD. Retrieved from [Link]

- Restek. (2021). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils.

Sources

- 1. mdpi.com [mdpi.com]

- 2. cfs.gov.hk [cfs.gov.hk]

- 3. 3-MCPD - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ovid-verband.de [ovid-verband.de]

- 6. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 7. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. books.rsc.org [books.rsc.org]

- 10. food.gov.uk [food.gov.uk]

- 11. 2- and 3-MCPD and Their Esters in Vegetable Oils | Eufic [eufic.org]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. glsciences.eu [glsciences.eu]

- 17. myfoodresearch.com [myfoodresearch.com]

- 18. Revised safe intake for 3-MCPD in vegetable oils and food | EFSA [efsa.europa.eu]

- 19. aocs.org [aocs.org]

- 20. agilent.com [agilent.com]

- 21. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]

Advanced Synthesis Architectures for (3-Chloro-2-hydroxypropyl) octadec-9-enoate

Executive Summary

(3-Chloro-2-hydroxypropyl) octadec-9-enoate, commonly referred to as 3-MCPD 1-monooleate , represents a critical target in lipid chemistry. While often stigmatized as a process contaminant in refined edible oils, its synthesis is essential for toxicological benchmarking, metabolic tracing, and increasingly, as a functionalized lipid in drug delivery systems.

This guide moves beyond generic "esterification" descriptions. It provides a rigorous, step-by-step technical blueprint for synthesizing high-purity (>98%) 3-MCPD monooleate. We explore three distinct architectures: Nucleophilic Acyl Substitution (for scale), Biocatalytic Regioselective Synthesis (for purity), and Epoxide Ring Opening (for mechanistic modeling).

Part 1: Structural Analysis & Retrosynthesis

The target molecule consists of an oleic acid tail esterified to the sn-1 (or sn-3) position of a 3-chloropropane-1,2-diol backbone. The presence of the secondary hydroxyl group at the sn-2 position and the chlorine atom at the sn-3 position introduces significant steric and electronic considerations.

Retrosynthetic Logic

To synthesize this molecule efficiently, we must disconnect the ester linkage or the carbon-chlorine bond. The three primary retrosynthetic disconnections are:

-

Acyl-Oxygen Disconnection: Breaking the ester bond leads to Oleoyl chloride and 3-MCPD.

-

Epoxide Ring Opening: Precursor is Glycidyl Oleate, attacked by a chloride nucleophile.

-

Enzymatic Coupling: Oleic acid and 3-MCPD mediated by a lipase.[1]

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.

Part 2: Pathway A - Nucleophilic Acyl Substitution (Chemical Route)

Best For: Creating analytical standards; High yield. Challenge: Preventing diester formation (1,2-dioleate).

This protocol utilizes an acyl chloride reaction.[2][3] To ensure the formation of the monoester rather than the diester, we employ stoichiometric control and low-temperature kinetics, exploiting the slightly higher reactivity of the primary alcohol over the secondary alcohol on the 3-MCPD backbone.

Experimental Protocol

-

Reagent Preparation:

-

Substrate: 3-chloropropane-1,2-diol (3-MCPD) [1.0 eq].

-

Acyl Donor: Oleoyl chloride [0.9 eq] (Slight deficit prevents diester formation).

-

Base: Pyridine or Triethylamine [1.1 eq] (Acid scavenger).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

-

Reaction Workflow:

-

Step 1 (Setup): Dissolve 3-MCPD (110.5 mg, 1 mmol) and Pyridine (87 mg, 1.1 mmol) in 10 mL anhydrous DCM under Nitrogen atmosphere.

-

Step 2 (Addition): Cool the solution to 0°C using an ice bath. This is critical to maximize regioselectivity toward the primary hydroxyl.

-

Step 3 (Acylation): Add Oleoyl chloride (270 mg, 0.9 mmol) dropwise over 30 minutes.

-

Step 4 (Incubation): Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 12 hours.

-

-

Workup & Purification:

-

Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

Critical Step: The crude will contain mostly 1-monoester, some 2-monoester, and traces of diester.

-

Purification: Flash Column Chromatography (Silica Gel 60).

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 → 70:30).

-

The diester elutes first, followed by the target 1-monoester , and finally unreacted 3-MCPD.

-

-

Part 3: Pathway B - Biocatalytic Regioselective Synthesis (Green Route)

Best For: High purity, Green Chemistry compliance, Regioselectivity. Catalyst: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435).[4]

Lipases are excellent for this synthesis because they naturally prefer the sn-1/3 (primary) position over the sn-2 (secondary) position, minimizing the need for protective groups.

Experimental Protocol

-

System Setup:

-

Substrates: Oleic Acid (1 eq) and 3-MCPD (3 eq). Excess diol drives the equilibrium toward the monoester.

-

Catalyst: Novozym 435 (10% w/w relative to substrates).

-

Solvent: Solvent-free system (preferred) or n-Hexane.

-

Water Control: Molecular Sieves (4Å) added to remove water by-product.

-

-

Reaction Workflow:

-

Step 1: Mix Oleic acid and 3-MCPD in a jacketed glass reactor at 50°C .

-

Step 2: Add Novozym 435 and Molecular Sieves.

-

Step 3: Agitate at 200 RPM for 24 hours.

-

-

Downstream Processing:

-

Filter off the enzyme and molecular sieves.

-

Separation: Since excess 3-MCPD is water-soluble and the product is lipid-soluble, perform a liquid-liquid extraction using Hexane/Water.

-

The Hexane phase contains the (3-Chloro-2-hydroxypropyl) octadec-9-enoate.

-

Evaporate solvent to yield product (>95% purity often achievable without chromatography).

-

Figure 2: Process flow for the lipase-catalyzed synthesis of 3-MCPD monooleate.

Part 4: Pathway C - Epoxide Ring Opening (Mechanistic Route)

Best For: Understanding industrial contaminant formation; mimicking refining conditions.

This pathway converts Glycidyl Oleate into 3-MCPD monooleate via nucleophilic attack by a chloride ion. This reaction is acid-catalyzed and proceeds via a cyclic acyloxonium intermediate.

Mechanism & Protocol

-

Precursor: Glycidyl Oleate (synthesized via reaction of Oleic acid + Epichlorohydrin or Glycidol).

-

Reagent: Hydrochloric acid (HCl) in ether or an inorganic chloride (FeCl₃/NaCl) in an oil matrix at high temp.

-

Reaction:

-

Dissolve Glycidyl Oleate in Diethyl Ether.

-

Bubble dry HCl gas or add stoichiometric concentrated HCl at 0°C.

-

Mechanism: The epoxide ring opens. The chloride attacks the less substituted carbon (primary), but due to the neighboring group participation of the ester (acyloxonium ion), a mixture of 3-MCPD monooleate and 2-MCPD monooleate is often formed.

-

Note: This route is less preferred for pure synthesis due to the formation of the 2-isomer (2-chloro-3-hydroxypropyl ester), but is chemically significant.

-

Part 5: Analytical Characterization Data

To validate the synthesis of (3-Chloro-2-hydroxypropyl) octadec-9-enoate, the following spectral data must be confirmed.

| Technique | Parameter | Diagnostic Signal | Interpretation |

| 1H-NMR | Chemical Shift | δ 4.15 - 4.25 (m, 2H) | -CH₂-O-CO- (Protons at sn-1 attached to ester) |

| δ 4.05 (m, 1H) | -CH(OH)- (Methine proton at sn-2) | ||

| δ 3.60 - 3.70 (m, 2H) | -CH₂-Cl (Protons at sn-3 attached to Chlorine) | ||

| δ 5.34 (m, 2H) | -CH=CH- (Olefinic protons of oleic chain) | ||

| 13C-NMR | Chemical Shift | δ 65.2 ppm | C1 (Esterified carbon) |

| δ 69.8 ppm | C2 (Hydroxyl carbon) | ||

| δ 46.5 ppm | C3 (Chlorinated carbon) | ||

| MS | ESI-MS (+Na) | m/z ~397.2 | [M+Na]⁺ Adduct (Molecular Weight ~374.[4][5]9) |

References

-

Kraft, R., et al. (2013). Preparation of five 3-MCPD fatty acid esters, and the effects of their chemical structures on acute oral toxicity in Swiss mice. Journal of the Science of Food and Agriculture. Link

-

Bornscheuer, U. T., & Hesseler, M. (2010). Enzymatic Removal of 3-Monochloropropanediol (3-MCPD) and its Esters from Oils. Journal of Agricultural and Food Chemistry. Link

-

Hamlet, C. G., & Asuncion, L. (2011). Investigation of the formation of 3-chloropropane-1,2-diol (3-MCPD) from mono- and di-esters of its fatty acid. Food Standards Agency. Link

-

Zhao, X., et al. (2016).[6] Formation of 3-MCPD Fatty Acid Esters from Monostearoyl Glycerol and the Thermal Stability of 3-MCPD Monoesters. Journal of Agricultural and Food Chemistry. Link

-

Destaillats, F., et al. (2012). Formation mechanisms of Monochloropropanediol (MCPD) fatty acid esters in refined oils. European Journal of Lipid Science and Technology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents [patents.google.com]

- 4. d-nb.info [d-nb.info]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicological Profile of 3-Monochloropropane-1,2-diol (3-MCPD) Esters

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a wide variety of foods, particularly refined vegetable oils and products made with them.[1][2][3] Initially investigated in the 1970s as a potential male antifertility drug, research on 3-MCPD was halted due to toxicity concerns.[1][4] Decades later, the prevalence of 3-MCPD and its esters in the food supply has brought renewed focus on understanding their toxicological profile to ensure consumer safety.[1] This guide provides a comprehensive overview of the current scientific understanding of 3-MCPD esters, from their metabolism and toxicokinetics to their specific organ toxicities and the regulatory landscape that governs their presence in food products.

I. Physicochemical Properties and Formation

3-MCPD is a chiral molecule that exists as a racemic mixture of (R)- and (S)-enantiomers.[1] Its esters are formed during the high-temperature processing of foods that contain fat and salt, a common step in the refining of vegetable oils.[2][5][6] The formation of 3-MCPD esters is a complex process influenced by factors such as temperature, the presence of precursors like mono- and diacylglycerols, pH, and chloride content.[7]

II. Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A critical aspect of the toxicology of 3-MCPD esters is their fate within the body following ingestion.

A. Hydrolysis in the Gastrointestinal Tract

Upon consumption, 3-MCPD esters are substantially hydrolyzed in the gastrointestinal tract by lipases, releasing free 3-MCPD.[7][8][9][10] This enzymatic cleavage is a key step, as the toxicity of the esters is primarily attributed to the liberated 3-MCPD.[11][12] Studies in rats have shown a high relative oral bioavailability of 3-MCPD from its diesters, estimated to be around 86% compared to the administration of free 3-MCPD.[9] For risk assessment purposes, it is generally assumed that the hydrolysis of these esters is complete.[9]

B. Absorption and Distribution

Following hydrolysis, free 3-MCPD is absorbed and distributed to various organs and tissues.[9] Research using rat models has shown the presence of 3-MCPD and its metabolites in the blood, liver, kidney, testis, and brain.[4] Interestingly, some studies suggest that 3-MCPD monoesters are hydrolyzed in the presence of intestinal cells, while diesters may be absorbed and metabolized by these cells, potentially as a detoxification pathway.[13]

C. Metabolism and Excretion

Once absorbed, 3-MCPD undergoes metabolism, leading to the formation of various metabolites. Key identified metabolites include β-chlorolactic acid and 2,3-dihydroxypropyl mercapturic acid (DHPMA).[14] These metabolites, along with unchanged 3-MCPD, are primarily excreted in the urine.[4] The metabolic pathway is believed to play a role in the observed toxicity of 3-MCPD.[1][15]

Caption: Metabolic fate of 3-MCPD esters following ingestion.

III. Target Organ Toxicity

The primary target organs for 3-MCPD toxicity are the kidneys and the male reproductive system.[1][5]

A. Nephrotoxicity

Numerous studies have demonstrated the nephrotoxic effects of 3-MCPD.[8][16][17] In animal models, exposure to 3-MCPD leads to a dose-dependent increase in serum creatinine and urea nitrogen levels, along with histological damage to the kidneys.[16] The proposed mechanisms for this kidney damage are multifaceted and include:

-

Oxidative Stress: 3-MCPD has been shown to induce oxidative stress in kidney cells.[16]

-

Mitochondrial Damage: Recent research suggests that 3-MCPD can cause mitochondrial damage in renal cells by interfering with the SIRT3/SOD2 pathway, which is regulated by the rhythmic protein BMAL1.[17][18]

-

Apoptosis and Necroptosis: 3-MCPD esters can induce apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis) in proximal tubular cells, leading to acute kidney injury.[8][19] This is mediated through signaling pathways involving JNK/p53 and RIPK1/RIPK3/MLKL.[8]

-

Inflammasome Activation: Co-exposure to 3-MCPD and glycidol, another food contaminant, can synergistically induce nephrotoxicity through the activation of the NLRP3 inflammasome.[20]

-

Disruption of Lipid Metabolism: Lipidomics analysis has revealed that 3-MCPD can cause kidney injury by interfering with glycerophospholipid and sphingolipid metabolism.[16]

Caption: Key cellular pathways in 3-MCPD-induced nephrotoxicity.

B. Reproductive Toxicity

3-MCPD is a known reproductive toxicant, particularly affecting male fertility.[1][21] Studies in rats have shown that administration of 3-MCPD can lead to significant reductions in testicular and epididymal weights, disruptions in spermatogenesis, and histological abnormalities in the testes.[21][22] Mechanistic studies suggest that these effects are mediated through:

-

Endoplasmic Reticulum Stress, Inflammasome Activation, and Autophagy: In-vitro studies have shown that resveratrol can mitigate 3-MCPD-induced damage to Leydig and Sertoli cells by reducing endoplasmic reticulum stress, inflammasome activation, and autophagy-mediated lysosome dysfunction.[21]

-

Hormonal Disruption: 3-MCPD treatment has been observed to alter the expression of proteins involved in steroidogenesis.[21]

IV. Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of 3-MCPD has been a subject of extensive research and regulatory debate.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 3-MCPD as "possibly carcinogenic to humans" (Group 2B).[7] In contrast, glycidol, a related contaminant, is classified as "probably carcinogenic to humans" (Group 2A) due to clear evidence of genotoxicity and carcinogenicity.[2][7] Carcinogenicity studies in rats have shown that 3-MCPD can induce tumors in the testes, mammary gland, preputial gland, and kidneys.[6][23] However, a study in mice did not find evidence of carcinogenic potential.[26] The carcinogenic effects in rats are thought to occur via non-genotoxic mechanisms, possibly related to hormonal disturbances or sustained cytotoxicity.[23]

V. Risk Assessment and Regulatory Landscape

Regulatory bodies worldwide have established guidelines to limit consumer exposure to 3-MCPD and its esters.

A. Tolerable Daily Intake (TDI)

The European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have both established a Tolerable Daily Intake (TDI) for 3-MCPD and its esters.

| Regulatory Body | TDI for 3-MCPD and its esters (µg/kg body weight/day) |

| EFSA (2018) | 2.0[5][27] |

| JECFA (2016) | 4.0[28] |

The difference in these values is primarily due to different methodological approaches in applying the benchmark dose (BMD) modeling.[27] EFSA's reassessment in 2018 resulted in an increased TDI from its previous value of 0.8 µg/kg bw/day set in 2016.[2][27][29]

B. Maximum Levels in Food

To protect consumers, particularly vulnerable groups like infants and young children, regulatory limits have been set for the presence of 3-MCPD and its esters in various food products.[29] Regulation (EU) 2023/915 establishes maximum levels for 3-MCPD, 3-MCPD esters, and glycidyl esters in foodstuffs such as vegetable oils and fats, fish oils, hydrolyzed vegetable protein, soy sauce, and infant formula.[30]

VI. Analytical Methodologies for Detection and Quantification

Accurate and reliable analytical methods are crucial for monitoring the levels of 3-MCPD esters in food and ensuring compliance with regulatory limits. The primary approaches can be categorized as indirect and direct methods.

A. Indirect Methods

Indirect methods are widely used and involve the hydrolysis or transesterification of the esters to release free 3-MCPD, which is then derivatized and quantified, typically by gas chromatography-mass spectrometry (GC-MS).[31] Several official indirect methods exist, including:

-

AOCS Official Method Cd 29a-13 (Unilever method): Based on a slow, acid-catalyzed release of 3-MCPD.

-

DGF C-VI 18 (10): Involves a fast, alkaline-catalyzed release of 3-MCPD.

These methods are robust for routine testing but do not provide information on the specific concentrations of individual mono- and diesters.[32]

B. Direct Methods

Direct methods allow for the quantification of intact 3-MCPD esters without prior hydrolysis. Liquid chromatography-mass spectrometry (LC-MS) is the primary technique used for direct analysis.[31] While direct methods offer the advantage of avoiding artifact formation during sample preparation, they are more complex due to the large number of possible ester combinations.

Experimental Protocol: Indirect Analysis of 3-MCPD Esters by GC-MS (Based on Acid Transesterification)

This protocol outlines a generalized workflow for the indirect determination of 3-MCPD esters.

-

Sample Preparation and Extraction:

-

Homogenize the food sample.

-

Extract the lipid fraction using an appropriate solvent system (e.g., hexane/isopropanol).

-

Evaporate the solvent to obtain the lipid extract.

-

-

Acid Transesterification:

-

Dissolve a known amount of the lipid extract in a suitable solvent.

-

Add an internal standard (e.g., deuterated 3-MCPD).

-

Add an acidic reagent (e.g., methanolic sulfuric acid).

-

Heat the mixture to facilitate the release of free 3-MCPD.

-

-

Derivatization:

-

Neutralize the reaction mixture.

-

Extract the free 3-MCPD into an organic solvent.

-

Add a derivatizing agent (e.g., phenylboronic acid) to convert the polar 3-MCPD into a more volatile derivative suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on a suitable capillary column.

-

Detect and quantify the 3-MCPD derivative using mass spectrometry, typically in selected ion monitoring (SIM) mode.

-

-

Quantification:

-

Calculate the concentration of 3-MCPD in the original sample based on the response of the analyte relative to the internal standard and a calibration curve prepared with known standards.

-

Caption: Workflow for indirect analysis of 3-MCPD esters.

Conclusion

The toxicological profile of 3-MCPD esters is complex, with the primary concern being the release of free 3-MCPD upon digestion. The kidneys and male reproductive system are the main target organs for toxicity, which is mediated by a variety of mechanisms including oxidative stress, mitochondrial damage, and programmed cell death. While 3-MCPD is considered a non-genotoxic carcinogen in rodents, its presence in the food supply warrants careful monitoring and risk management. Continued research is necessary to further elucidate the mechanisms of toxicity and to refine risk assessments. The food industry has made significant efforts to mitigate the formation of these contaminants during processing, and robust analytical methods are essential for ensuring that levels in food products remain below the established regulatory limits to protect public health.

References

-

Fattore, E., Fanelli, R., & Davoli, E. (2023). Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review. Archives of Toxicology. [Link]

-

European Food Safety Authority. (2018). Revised safe intake for 3-MCPD in vegetable oils and food. [Link]

-

Li, X., et al. (2023). Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD. Metabolites. [Link]

-

FEDIOL. (2024). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination 2024 Revision. [Link]

-

FEDIOL. (2018). FEDIOL Statement on EFSA updated Scientific Opinion on 3-MCPD esters in food. EURACTIV PR. [Link]

-

Huang, J., et al. (2018). Nephrotoxic mechanisms of 3-MCPD esters. ResearchGate. [Link]

-

Wang, Y., et al. (2023). 3-MCPD Induced Mitochondrial Damage of Renal Cells Via the Rhythmic Protein BMAL1 Targeting SIRT3/SOD2. Journal of Agricultural and Food Chemistry. [Link]

-

Gao, Y., et al. (2017). Absorption, Distribution, Metabolism and Excretion of 3-MCPD 1-Monopalmitate after Oral Administration in Rats. Journal of Agricultural and Food Chemistry. [Link]

-

Barocelli, E., et al. (2013). Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats. Food and Chemical Toxicology. [Link]

-

European Commission. (2016). 3-,2-MCPD and their fatty acid esters and glycidyl fatty acid esters. [Link]

-

Request PDF. (2023). Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review. ResearchGate. [Link]

-

Gao, Y., et al. (2018). Toxicokinetics and Metabolism of 3-Monochloropropane 1,2-Diol Dipalmitate in Sprague Dawley Rats. Journal of Agricultural and Food Chemistry. [Link]

-

European Commission. (n.d.). Chloropropanol / 3-MCPD. Food Safety. [Link]

-

Robjohns, S., et al. (2003). In vivo genotoxicity studies with 3-monochloropropan-1,2-diol. Mutagenesis. [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). 3-MCPD and glycidyl fatty acid esters in foods. [Link]

-

PubMed. (2023). 3-MCPD Induced Mitochondrial Damage of Renal Cells Via the Rhythmic Protein BMAL1 Targeting SIRT3/SOD2. [Link]

-

JRC Publications Repository. (2013). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in. [Link]

-

Crews, C., & Chiodini, A. (2011). Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives. Food Additives & Contaminants: Part A. [Link]

-

Becalski, A., & Benjamin, P. (2013). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats. Agilent. [Link]

-

U.S. Food and Drug Administration. (2024). 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters. [Link]

-

Food Standards Australia New Zealand. (2020). Preliminary risk assessment of 3-monochloropropanediol (3-MCPD) glycidyl esters from infant formula. [Link]

-

Cho, W. S., et al. (2010). Carcinogenicity study of 3-monochloropropane-1, 2-diol (3-MCPD) administered by drinking water to B6C3F1 mice showed no carcinogenic potential. Food and Chemical Toxicology. [Link]

-

Robjohns, S., et al. (2003). In vivo genotoxicity studies with 3-monochloropropan-1,2-diol. ResearchGate. [Link]

-

Li, X., et al. (2021). 3-MCPD and glycidol coexposure induces systemic toxicity and synergistic nephrotoxicity via NLRP3 inflammasome activation, necroptosis, and autophagic cell death. Journal of Hazardous Materials. [Link]

-

FEDIOL. (2020). FEDIOL general Q&A on 2- and 3-MCPD and Their Esters and Glycidyl Esters. [Link]

-

Watson, E. (2018). EFSA increases safe levels for contaminant 3-MCPD. Food Navigator. [Link]

-

GBA Group Food. (n.d.). 3-MCPD. [Link]

-

Buhrke, T., et al. (2011). Absorption and metabolism of the food contaminant 3-chloro-1,2-propanediol (3-MCPD) and its fatty acid esters by human intestinal Caco-2 cells. Archives of Toxicology. [Link]

-

Hsia, C. C., et al. (2024). Alleviating 3-MCPD-induced male reproductive toxicity: Mechanistic insights and resveratrol intervention. Ecotoxicology and Environmental Safety. [Link]

-

Hsia, C. C., et al. (2024). Alleviating 3-MCPD-induced male reproductive toxicity. Knowledge UChicago. [Link]

-

Mérieux NutriSciences. (n.d.). MCPDs & Glycidyl Esters in Food. [Link]

-

Chen, Y. C., et al. (2023). Risk assessment of 3-MCPD esters and glycidyl esters from the formulas for infants and young children up to 36 months of age. Food Additives & Contaminants: Part A. [Link]

-

Owusu, M., & Ofori, H. (2024). Toxicity of Dietary Exposure to 3-Monochloropropanediol, Glycidol, and Their Fatty Acid Esters. ResearchGate. [Link]

-

Abraham, K., et al. (2020). Absorption and metabolism of 3-MCPD in hepatic and renal cell lines. Archives of Toxicology. [Link]

-

Koh, E., et al. (2023). Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore. Foods. [Link]

- Karupaiah, T., & Chuah, L. H. (2019). CHAPTER 7: 3-MCPD and Glycidyl Esters in Palm Oil. Books.

-

Liu, G., et al. (2019). Fatty Acid Esters of 3-Monochloropropanediol: A Review. ResearchGate. [Link]

-

Tan, J., et al. (2021). A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes. PMC. [Link]

-

OEHHA. (2009). 3-Monochloropropane-1,2-diol (3-MCPD). [Link]

-

OUCI. (n.d.). 3-Monochloropropane-1,2-diol (3-MCPD): a review on properties, occurrence, mechanism of formation, toxicity, analytical…. [Link]

-

Request PDF. (2025). Exposure assessment of 3-monochloropropane-1, 2-diol esters from edible oils and fats in China. ResearchGate. [Link]

-

COMMITTEE ON TOXICITY OF CHEMICALS IN FOOD, CONSUMER PRODUCTS AND THE ENVIRONMENT. (n.d.). [Link]

Sources

- 1. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revised safe intake for 3-MCPD in vegetable oils and food | EFSA [efsa.europa.eu]

- 3. gba-group.com [gba-group.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pr.euractiv.com [pr.euractiv.com]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. cot.food.gov.uk [cot.food.gov.uk]

- 13. Absorption and metabolism of the food contaminant 3-chloro-1,2-propanediol (3-MCPD) and its fatty acid esters by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Absorption and metabolism of 3-MCPD in hepatic and renal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 3-MCPD Induced Mitochondrial Damage of Renal Cells Via the Rhythmic Protein BMAL1 Targeting SIRT3/SOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 3-MCPD and glycidol coexposure induces systemic toxicity and synergistic nephrotoxicity via NLRP3 inflammasome activation, necroptosis, and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Alleviating 3-MCPD-induced male reproductive toxicity: Mechanistic insights and resveratrol intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 23. In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Carcinogenicity study of 3-monochloropropane-1, 2-diol (3-MCPD) administered by drinking water to B6C3F1 mice showed no carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. EFSA increases safe levels for contaminant 3-MCPD [foodnavigator.com]

- 28. fda.gov [fda.gov]

- 29. food.gov.uk [food.gov.uk]

- 30. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 31. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. agilent.com [agilent.com]

In vivo metabolism and hydrolysis of 3-MCPD fatty acid esters

An In-Depth Technical Guide to the In Vivo Metabolism and Hydrolysis of 3-MCPD Fatty Acid Esters

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the in vivo metabolic fate of 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters. It is intended for researchers, scientists, and professionals in drug development and food safety who require a deep understanding of the absorption, distribution, metabolism, and excretion (ADME) of these process-induced food contaminants.

Introduction: The Emergence of 3-MCPD Esters as a Food Safety Concern

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are food processing contaminants that form unintentionally, particularly during the high-temperature refining of vegetable oils and fats, such as palm oil.[1][2] The presence of these compounds in a wide array of processed foods, including infant formula, has raised significant public health concerns.[3][4] The primary toxicological issue stems from the in vivo hydrolysis of 3-MCPD esters, which releases free 3-MCPD.[5][6][7] Free 3-MCPD is a well-characterized toxicant, with long-term studies in rodents demonstrating adverse effects, most notably on the kidneys and male reproductive system.[3][8] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a possible human carcinogen (Group 2B).[3]

Regulatory bodies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established a tolerable daily intake (TDI) for 3-MCPD and its esters, underscoring the need for a thorough understanding of their bioavailability and metabolism to conduct accurate risk assessments.[2][9] This guide synthesizes current knowledge on the complex in vivo processes that govern the toxicity of 3-MCPD esters.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The toxicokinetics of 3-MCPD esters are fundamentally linked to their conversion to free 3-MCPD. Experimental evidence strongly indicates that these esters are substantially hydrolyzed in the gastrointestinal tract before absorption.[9][10]

Absorption and Bioavailability

Upon oral ingestion, 3-MCPD esters are acted upon by lipases in the digestive tract. This enzymatic action cleaves the fatty acid chains, releasing free 3-MCPD, which is then absorbed.[6][11] Studies in rats have demonstrated high bioavailability of 3-MCPD from its esters. One key study found that the relative oral bioavailability of 3-MCPD from 1,2-dipalmitoyl-3-chloropropane-1,2-diol (a diester) was approximately 86% on average, compared to the administration of an equimolar dose of free 3-MCPD.[12][13] This high rate of conversion justifies the common approach in risk assessment of assuming complete hydrolysis of the esters.[5][12]

Some studies indicate that 3-MCPD monoesters and even the intact 3-MCPD 1-monopalmitate can be absorbed directly in vivo and subsequently metabolized.[14][15] However, the predominant pathway leading to systemic exposure to free 3-MCPD is through pre-systemic hydrolysis in the gut.

Distribution

Once absorbed, free 3-MCPD is distributed throughout the body via the bloodstream. Animal studies have detected 3-MCPD and its esters in various organs and tissues, including the blood, liver, kidneys, testes, brain, and fat tissues.[12][14][16] The kidneys have been identified as a primary target organ, showing the highest recovery rate of 3-MCPDEs in rats at 3-6 hours post-exposure.[16] This tissue-specific accumulation aligns with the observed nephrotoxicity of 3-MCPD.[8]

Metabolism

The metabolism of 3-MCPD esters is a two-stage process, beginning with hydrolysis and followed by the metabolic transformation of the resulting free 3-MCPD.

-

Stage 1: Hydrolysis: This critical step is detailed in Section 3.

-

Stage 2: Metabolism of Free 3-MCPD: After its release, free 3-MCPD undergoes further metabolism. The primary metabolic pathway involves oxidation to β-chlorolactic acid, which has been postulated to be a key intermediate in the toxic mechanism of 3-MCPD.[6] Further metabolites have been identified, including chlorine-related chemical components that are primarily Phase II metabolites.[14][15] For the first time in humans, 2-chlorohydracrylic acid (2-ClHA) and 3-chlorolactic acid (3-ClLA) were identified as products of the oxidative metabolism of 2- and 3-MCPD, respectively.[17]

The overall metabolic pathway is depicted in the diagram below.

Caption: Metabolic pathway of 3-MCPD fatty acid esters.

Excretion

Metabolites of 3-MCPD are primarily excreted in the urine.[14][15] Studies in humans have shown a rapid urinary excretion of free 3-MCPD within 24 hours of exposure, with calculated half-lives of approximately 3.6 hours.[18] The excretion pattern reveals that more hydrophilic metabolites are found in urine, while more hydrophobic ones may be excreted in feces.[16] Urinary excretion of 2- and 3-MCPD has been deemed a suitable biomarker for external exposure to their respective fatty acid esters.[18]

The Core Mechanism: In Vivo Hydrolysis

The hydrolysis of 3-MCPD esters is the rate-limiting step for the release and subsequent toxicity of free 3-MCPD. This process is catalyzed by endogenous enzymes within the gastrointestinal tract.

Enzymatic Catalysis

Intestinal lipases, particularly pancreatic lipase, are the primary enzymes responsible for the cleavage of the ester bonds.[11] These enzymes readily accept both 3-MCPD monoesters and diesters as substrates. In vitro studies using a simple intestinal model have demonstrated the efficiency of this process:

-

Monoesters: The yield of free 3-MCPD from a 3-MCPD monoester was over 95% in approximately one minute.[11]

-

Diesters: The release of 3-MCPD from diesters was slower, reaching about 45% after 1 minute, 65% after 5 minutes, and 95% after 90 minutes of incubation.[11]

This difference in hydrolysis rates between mono- and di-esters is a critical factor in assessing the toxic potential of different food matrices, which may have varying ratios of these compounds.[5]

Causality in Hydrolysis Efficiency

The structural similarity of 3-MCPD esters to natural triglycerides is the reason for their efficient hydrolysis by lipases. Pancreatic lipases preferentially cleave fatty acids at the sn-1 and sn-3 positions of the glycerol backbone. Assuming a similar mechanism, 3-MCPD 1-monoesters would be readily hydrolyzed to free 3-MCPD, while diesters would yield 3-MCPD-2-monoesters and free 3-MCPD.[11] The slower hydrolysis rate of diesters is likely due to the steric hindrance and the multi-step process required for complete cleavage. Some evidence suggests that the toxicity of 3-MCPD diesters may be milder than free 3-MCPD, possibly due to incomplete enzymatic hydrolysis in the gastrointestinal tract.[8]

Methodologies for In Vivo Assessment

Studying the metabolism of 3-MCPD esters requires robust in vivo models and sensitive analytical techniques. The following sections outline a typical experimental approach.

Experimental Animal Models

Sprague-Dawley and Wistar rats are the most commonly used models for studying the toxicokinetics and metabolism of 3-MCPD esters.[12][14][19] These models are chosen for their well-characterized physiology and historical use in toxicological studies, which allows for comparison with a large body of existing data on 3-MCPD toxicity.

Protocol for an In Vivo ADME Study

This protocol provides a self-validating system for assessing the metabolism of a specific 3-MCPD ester, such as 3-MCPD dipalmitate.

Objective: To determine the absorption, distribution, metabolism, and excretion of a 3-MCPD ester in a rodent model.

Materials:

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Test compound (e.g., 3-MCPD dipalmitate)

-

Vehicle (e.g., corn oil)

-

Metabolic cages for separate collection of urine and feces

-

Internal standards (e.g., deuterated 3-MCPD dipalmitate)[19]

Procedure:

-

Acclimatization: House animals in controlled conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the study.

-

Dosing:

-

Divide rats into treatment and control groups.

-

Administer a single oral gavage dose of the 3-MCPD ester suspended in the vehicle to the treatment group. The control group receives the vehicle only. A typical high dose might be 1600 mg/kg for a kinetic study.[19]

-

-

Sample Collection:

-

Place animals in metabolic cages immediately after dosing.

-

Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) via tail vein or retro-orbital sinus into heparinized tubes.[14]

-

Collect urine and feces at timed intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h).[14]

-

At the end of the study (e.g., 48 hours), euthanize the animals and harvest key organs (liver, kidneys, testes, brain, fat).[14]

-

-

Sample Preparation:

-

Plasma: Centrifuge blood samples to separate plasma. Add an internal standard. Perform protein precipitation and liquid-liquid or solid-phase extraction.

-

Urine: Centrifuge to remove particulates. Add an internal standard and perform extraction.

-

Tissues: Homogenize tissues in a suitable buffer. Add an internal standard and perform extraction.

-

-

Analytical Quantification:

-

Analyze the processed samples using a validated UPLC-MS/MS or GC-MS method.[20] These methods are chosen for their high sensitivity and specificity, which are essential for detecting low concentrations of the parent compound and its metabolites in complex biological matrices.

-

Quantify the parent 3-MCPD ester, free 3-MCPD, and identified metabolites against a calibration curve.

-

The workflow for this type of study is visualized below.

Caption: Experimental workflow for an in vivo ADME study.

Data Presentation: Comparative Toxicokinetics

Summarizing quantitative data from various studies allows for a clearer understanding of the behavior of 3-MCPD esters in vivo.

Table 1: Toxicokinetic Parameters of 3-MCPD Esters in Rat Plasma

| Parameter | 3-MCPD 1-monopalmitate | 3-MCPD dipalmitate | Reference |

| Dose | 400 mg/kg | 1600 mg/kg | [14][19] |

| Cmax (ng/mL) | Not Reported | 135.00 | [19] |

| Tmax (h) | 1.67 | ~2.5 | [19] |

| T1/2 (h) | Not Reported | 3.87 | [19] |

| MRT (h) | Not Reported | 5.08 | [19] |

| CL (L/h/g) | Not Reported | 3.50 | [19] |

| Vd (L/g) | Not Reported | 21.34 | [19] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T1/2: Half-life; MRT: Mean residence time; CL: Clearance; Vd: Volume of distribution.

Note: The data highlights that 3-MCPD diesters are absorbed, with a longer time to reach maximum concentration (Tmax) compared to monoesters, which is consistent with the slower in vitro hydrolysis rate.[19]

Conclusion and Future Perspectives

The in vivo metabolism of 3-MCPD fatty acid esters is characterized by efficient enzymatic hydrolysis in the gastrointestinal tract, leading to high bioavailability of free 3-MCPD. This absorbed 3-MCPD is then distributed to various tissues, with a notable accumulation in the kidneys, where it undergoes further metabolism before being excreted primarily in the urine. The toxicity of 3-MCPD esters is therefore intrinsically linked to the release of free 3-MCPD.

While significant progress has been made, further research is warranted to fully elucidate the long-term toxicity of different 3-MCPD ester profiles (mono- vs. di-esters) and to refine the understanding of their absorption and metabolism, which is pivotal for improving the risk assessment of these widespread food contaminants.[8]

References

-

Revised safe intake for 3-MCPD in vegetable oils and food. (2018). European Food Safety Authority. [Link]

-

Gao, B., et al. (2017). Absorption, Distribution, Metabolism and Excretion of 3-MCPD 1-Monopalmitate after Oral Administration in Rats. Journal of Agricultural and Food Chemistry. [Link]

-

FEDIOL Statement on EFSA updated Scientific Opinion on 3-MCPD esters in food. (2018). EURACTIV PR. [Link]

-

Gao, B., et al. (2018). Toxicokinetics and Metabolism of 3-Monochloropropane 1,2-Diol Dipalmitate in Sprague Dawley Rats. Journal of Agricultural and Food Chemistry. [Link]

-

3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters. (2024). U.S. Food and Drug Administration (FDA). [Link]

-

FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination. (2024). FEDIOL. [Link]

-

Gao, B., et al. (2017). Absorption, Distribution, Metabolism and Excretion of 3-MCPD 1-Monopalmitate after Oral Administration in Rats. PubMed. [Link]

-

Abraham, K., et al. (2013). Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats. PubMed. [Link]

-

3-,2-MCPD and their fatty acid esters and glycidyl fatty acid esters. (2016). European Commission. [Link]

-

FEDIOL Q&A on 2- and 3-MCPD and Their Esters and Glycidyl Esters. (2017). FEDIOL. [Link]

-

3-chloro-1,2-propanediol esters. (2016). World Health Organization (WHO) / JECFA. [Link]

-

Monien, B. H., et al. (2021). Metabolites of 2- and 3-Monochloropropanediol (2- and 3-MCPD) in Humans. PubMed. [Link]

-

Chloropropanol / 3-MCPD. European Commission's Food Safety. [Link]

-

Crews, C., et al. (2013). Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives. PubMed. [Link]

-

Karasek, L., et al. (2013). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats. Agilent. [Link]

-

Merz, B., et al. (2020). Absorption and metabolism of 3-MCPD in hepatic and renal cell lines. PubMed. [Link]

-

Gao, B., et al. (2017). Absorption, Distribution, Metabolism and Excretion of 3-MCPD 1-Monopalmitate after Oral Administration in Rats. ResearchGate. [Link]

-

Seefelder, W., et al. (2008). Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: in vitro and in vivo studies. PubMed. [Link]

-

Buhrke, T., et al. (2011). Absorption and metabolism of the food contaminant 3-chloro-1,2-propanediol (3-MCPD) and its fatty acid esters by human intestinal Caco-2 cells. PubMed. [Link]

-

Bornscheuer, U. T., et al. (2012). Enzymatic Removal of 3-Monochloropropanediol (3-MCPD) and its Esters from Oils. ResearchGate. [Link]

-

Watson, E. (2018). EFSA increases safe levels for contaminant 3-MCPD. Food Navigator. [Link]

-

Abraham, K., et al. (2021). Urinary Excretion of 2/3-Monochloropropanediol (2/3-MCPD) and 2,3-Dihydroxypropylmercapturic Acid. Molecular Nutrition & Food Research. [Link]

-

Chen, Y-L., et al. (2024). Accumulation of 3-Monochloro-Propanediol Esters in Kidney Tissues of Patients with Human Renal Cell Carcinoma. MDPI. [Link]

-

COMMITTEE ON TOXICITY OF CHEMICALS IN FOOD, CONSUMER PRODUCTS AND THE ENVIRONMENT. (2016). UK Food Standards Agency. [Link]

-

Crews, C., et al. (2012). Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives. Taylor & Francis Online. [Link]

-

3-chloro-1,2-propanediol. World Health Organization (WHO) / JECFA. [Link]

-

Abraham, K., et al. (2013). Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats. ResearchGate. [Link]

-

Fatty acid esters of 3‐MCPD: Overview of occurrence and exposure estimates. (2018). ResearchGate. [Link]

-

3-MCPD and Related Compounds. Eurofins. [Link]

-

Fattore, E., et al. (2023). Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review. PubMed. [Link]

-

(PDF) Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: A review and future perspectives. (2012). ResearchGate. [Link]

-

CHAPTER 7: 3-MCPD and Glycidyl Esters in Palm Oil. (2019). RSC Publishing. [Link]

-

Liu, P-Y., et al. (2020). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. PMC. [Link]

-

Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in. (2013). JRC Publications Repository. [Link]

-

Cheng, W. W., et al. (2019). Fatty Acid Esters of 3-Monochloropropanediol: A Review. PubMed. [Link]

-

determination of 3-mcpd and glycidyl esters in vegetable oils. (2022). Journal of Hygienic Engineering and Design. [Link]

-

Liu, P-Y., et al. (2020). Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase Hydrolysis and Modified QuEChERS for GC-MS Analysis. SpringerLink. [Link]

-

Bothe, H., et al. (2015). Proteomic analysis of 3-MCPD and 3-MCPD dipalmitate toxicity in rat testis. ResearchGate. [Link]

-

2-MCPD, 3-MCPD and Glycidyl fatty acid Esters. Mérieux NutriSciences. [Link]

Sources

- 1. Revised safe intake for 3-MCPD in vegetable oils and food | EFSA [efsa.europa.eu]

- 2. FEDIOL Statement on EFSA updated Scientific Opinion on 3-MCPD esters in food | EURACTIV PR [pr.euractiv.com]

- 3. fda.gov [fda.gov]

- 4. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Absorption and metabolism of 3-MCPD in hepatic and renal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WHO | JECFA [apps.who.int]

- 10. cot.food.gov.uk [cot.food.gov.uk]

- 11. Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: significance in the formation of 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Absorption, Distribution, Metabolism and Excretion of 3-MCPD 1-Monopalmitate after Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Metabolites of 2- and 3-Monochloropropanediol (2- and 3-MCPD) in Humans: Urinary Excretion of 2-Chlorohydracrylic Acid and 3-Chlorolactic Acid after Controlled Exposure to a Single High Dose of Fatty Acid Esters of 2- and 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precursor Landscape: Mechanistic Origins of 3-MCPD Esters in Palm Oil

Topic: Natural Precursors of 3-MCPD Ester Formation in Palm Oil Content Type: Technical Whitepaper Audience: Researchers, Senior Application Scientists, Drug Development Professionals (Lipid Chemistry Focus)

Executive Summary

The formation of 3-monochloropropane-1,2-diol (3-MCPD) esters in refined palm oil is not a random thermal event but a predictable stoichiometric reaction driven by specific precursors. Unlike other vegetable oils, palm oil is uniquely susceptible due to a "perfect storm" of endogenous factors: a high baseline of partial acylglycerols (specifically DAGs) and a distinct profile of chlorine donors .

This guide dissects the molecular architecture of these precursors. We move beyond general processing parameters to focus on the chemical inputs—the natural substrates present in the mesocarp—that drive the cyclic acyloxonium ion mechanism. By understanding the precursors, we enable targeted mitigation strategies that operate upstream of the deodorizer.

The Chemical Landscape of Precursors

The formation of 3-MCPD esters requires three components: a lipid substrate, a chlorine donor, and thermal energy (proton transfer). In palm oil, the abundance of specific natural precursors distinguishes it from seed oils.

The Lipid Substrate: Diacylglycerols (DAGs)